molecular formula C21H18N2O3 B600918 Ambrisentan Impurity E CAS No. 1312092-82-2

Ambrisentan Impurity E

Cat. No.: B600918
CAS No.: 1312092-82-2
M. Wt: 346.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The structural characterization of Ambrisentan Impurity E reveals a complex organic molecule featuring multiple aromatic systems and a heterocyclic pyrimidine ring. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid. The molecular architecture incorporates a central acrylic acid framework substituted with two phenyl groups at the 3-position, creating a diphenyl substitution pattern. Additionally, the 2-position bears an oxygen linkage to a dimethylpyrimidine moiety, specifically attached through the 2-position of the pyrimidine ring system.

The structural elucidation of this impurity has been facilitated through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry analyses. The compound exhibits characteristic aromatic proton signals consistent with the presence of multiple phenyl substituents, while the pyrimidine ring contributes distinct signals for the methyl groups positioned at the 4 and 6 locations. The acrylic acid functionality provides additional complexity to the spectrum, with the carboxylic acid group and alkene system contributing their respective spectroscopic signatures. This comprehensive structural characterization has enabled pharmaceutical scientists to develop robust analytical methods for the detection and quantification of this impurity in drug substance and drug product matrices.

The three-dimensional molecular geometry of this compound presents interesting conformational possibilities due to the presence of multiple rotatable bonds and the potential for intramolecular interactions. The spatial arrangement of the two phenyl groups relative to the acrylic acid backbone creates a sterically crowded environment that may influence the compound's chemical reactivity and physical properties. Furthermore, the pyrimidine substituent introduces additional conformational flexibility through its oxygen linkage to the acrylic acid core structure.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

Stereochemical Considerations and Isomeric Forms

The stereochemical complexity of this compound arises primarily from the presence of a substituted alkene system within the acrylic acid framework, which introduces the possibility of geometric isomerism. The compound contains a carbon-carbon double bond bearing different substituents, creating the potential for distinct E and Z stereoisomers based on the relative spatial arrangement of priority groups around the double bond. According to Cahn-Ingold-Prelog priority rules, the assignment of E or Z configuration depends on the relative positions of the highest priority substituents attached to each carbon of the double bond system.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXMENQXDEDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ambrisentan Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with endothelin receptors, particularly the endothelin type-A receptor, which is found on vascular smooth muscle cells and cardiac cells. This interaction inhibits the endothelin-mediated activation of second messenger systems, leading to vasodilation and reduced vascular resistance

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the migration and invasion of cancer cells, such as COLO-357 metastatic pancreatic adenocarcinoma cells, OvCar3 ovarian carcinoma cells, MDA-MB-231 breast adenocarcinoma cells, and HL-60 promyelocytic leukemia cells. This inhibition is associated with changes in the transcriptome of these cells, leading to a normalization of gene expression profiles. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, but its degradation products may have different effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell migration and invasion, as well as prolonged modulation of gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pre-clinical murine model of metastatic breast cancer, treatment with this compound was effective in decreasing metastasis into the lungs and liver, with a significant enhancement in animal survival. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of endothelin receptor antagonists. It interacts with enzymes such as cytochrome P450, which are involved in the hepatic metabolism of many drugs. The elimination of this compound and its metabolites occurs primarily in the bile following hepatic and/or extra-hepatic metabolism. Understanding these metabolic pathways is crucial for predicting potential drug interactions and ensuring the safe use of ambrisentan.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues may also be influenced by its binding affinity to endothelin receptors and other cellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to the plasma membrane, where it interacts with endothelin receptors, as well as to other subcellular structures involved in cellular signaling and metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential effects on cellular function.

Biological Activity

Ambrisentan is an endothelin receptor antagonist primarily used for the treatment of pulmonary arterial hypertension (PAH). While the biological activity of ambrisentan itself is well-documented, the characterization of its impurities, particularly Ambrisentan Impurity E, is crucial for understanding its pharmacological profile and safety. This article delves into the biological activity of this compound, including its effects, mechanisms, and relevant research findings.

Overview of Ambrisentan

Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor, which plays a significant role in vasoconstriction and cellular proliferation. By blocking this receptor, ambrisentan facilitates vasodilation and reduces pulmonary vascular resistance, thereby improving exercise capacity in patients with PAH .

This compound

This compound is one of the degradation products formed during the synthesis and metabolism of ambrisentan. Understanding its biological activity is essential for ensuring drug safety and efficacy. The following sections summarize key findings related to the impurity's biological activity.

  • Endothelin Receptor Interaction : Like ambrisentan, Impurity E may interact with endothelin receptors. However, specific binding affinities and functional outcomes require further elucidation through comparative studies.
  • Vasodilatory Effects : Preliminary studies suggest that impurities may retain some degree of biological activity, potentially influencing vascular tone and endothelial function.

Pharmacokinetics

  • Absorption and Distribution : The pharmacokinetics of Impurity E are not fully characterized; however, it is hypothesized that it may exhibit similar absorption characteristics to ambrisentan due to structural similarities.
  • Metabolism : Research indicates that impurities can be metabolized through similar pathways as the parent compound. For instance, ambrisentan undergoes extensive hepatic metabolism primarily via UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes .

Clinical Observations

  • Study on Ambrisentan Efficacy : In clinical trials assessing ambrisentan's efficacy in PAH, impurities were monitored for their potential effects on drug metabolism and patient outcomes. Notably, no significant adverse effects directly attributable to impurities were reported .
  • Toxicology Reports : Toxicological assessments have indicated that while ambrisentan is teratogenic at high doses, the specific risks associated with this compound remain under investigation. Studies have shown that high doses lead to embryo-fetal toxicity without clear evidence linking impurities to increased risk .

Analytical Characterization

Recent advancements in analytical chemistry have facilitated the identification and quantification of this compound using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been pivotal in characterizing degradation products and understanding their implications on drug stability and efficacy .
  • Stability-Indicating Methods : Research has validated methods for assessing related substances in pharmaceutical formulations, ensuring that impurities remain within acceptable limits during storage and use .

Data Table: Comparative Properties

PropertyAmbrisentanThis compound
Mechanism of ActionETA receptor antagonistPotentially similar
BioavailabilityRapidly absorbedNot fully characterized
MetabolismHepatic (UGT & CYP)Similar pathways expected
ToxicityTeratogenicUnder investigation
Clinical ImpactImproves exercise capacityUnknown

Scientific Research Applications

Pharmaceutical Applications

  • Quality Control :
    • The identification and quantification of Ambrisentan Impurity E are essential for ensuring the purity of pharmaceutical formulations. Regulatory agencies require stringent testing for impurities to maintain drug safety standards.
    • Advanced analytical techniques, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), are employed to detect and quantify impurities in drug formulations .
  • Stability Studies :
    • Stability studies help determine the conditions under which Ambrisentan degrades into Impurity E. Understanding these conditions can guide storage and handling practices to minimize degradation.
    • Forced degradation studies have shown that Ambrisentan can degrade under neutral hydrolytic conditions, leading to the formation of unknown impurities, including this compound .
  • Toxicological Assessment :
    • Toxicological studies are critical for evaluating the safety profile of this compound. Research indicates that while Ambrisentan itself has a low incidence of hepatotoxicity, impurities may alter this profile .
    • It is imperative to assess whether this compound poses any additional risks compared to the parent compound.

Case Studies

  • Clinical Trials :
    • In clinical trials assessing the efficacy of Ambrisentan in treating pulmonary arterial hypertension, careful monitoring for impurities was conducted. The trials demonstrated significant improvements in exercise capacity among patients treated with Ambrisentan, but they also highlighted the importance of monitoring for adverse effects potentially linked to impurities .
  • Regulatory Filings :
    • Regulatory submissions for Ambrisentan have included detailed analyses of impurities, including this compound. These analyses are critical for gaining approval from agencies like the FDA and EMA, ensuring that all potential risks are evaluated before market release .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ambrisentan Impurity E is one of several specified impurities (A, B, C, D, E) listed in pharmacopeial monographs. Key comparisons include:

Impurity Structural Features Molecular Formula Key Differences
Impurity E (7β,11α,17α)-9,11-epoxyester C21H18N2O3 Epoxy group at C9-C11; β-configuration at C5.
Impurity B (7α,11α,12α,17α)-11,12-epoxyester C21H18N2O3 Epoxy group at C11-C12; α-configuration at C7 and C12.
Impurity A 7α,9:21,17-dicarbolactone C22H24O5 Lactone ring formation instead of epoxyester; increased hydrophobicity.
  • Epoxy Position : Impurity E’s 9,11-epoxy group contrasts with Impurity B’s 11,12-epoxy, altering steric hindrance and reactivity .
  • Stereochemistry : The β-configuration at C7 in Impurity E vs. α-configuration in Impurity B affects molecular polarity and chromatographic retention .
  • Log P : While exact values are unspecified, Impurity E’s epoxyester likely confers lower hydrophobicity compared to Impurity A’s lactone structure .

Analytical and Regulatory Considerations

  • Detection Methods : Impurity E is quantified via HPLC and capillary electrophoresis (CE), with retention behavior distinct from other impurities due to its epoxyester moiety . The European Pharmacopoeia mandates HPLC for monitoring specified impurities (A–E) .

Broader Implications for Drug Development

  • Synthetic Control : Epoxidation steps in ambrisentan synthesis require precise optimization to minimize Impurity E formation .
  • Degradation Pathways : Unlike degradation products (e.g., oxidative by-products), Impurity E is process-related, necessitating robust purification strategies .
  • Regulatory Compliance : Pharmacopeial standards emphasize structural elucidation via SCXRD and NMR to confirm stereochemistry, as seen in Impurity E’s characterization .

Preparation Methods

Origin in the Darzen’s Reaction Intermediate

Ambrisentan’s synthesis begins with a Darzen’s reaction between benzophenone and chloromethyl acetate to form glycidic acid intermediates. According to the process described in WO2010091877A2, incomplete purification of the Darzen’s adduct (Formula X) may leave residual benzophenone or chloromethyl acetate derivatives, which later manifest as Impurity E. Key reaction conditions include:

  • Temperature control : Maintained below 20°C using an ice/salt bath to minimize side reactions.

  • Solvent system : Tert-butyl methyl ether (TBME) for washing, reducing residual benzophenone to <500 ppm.

  • Stoichiometry : 1:1 molar ratio of benzophenone to chloromethyl acetate, with excess chloromethyl acetate leading to over-alkylation by-products.

Impurity E is hypothesized to form if the glycidic acid intermediate (Formula X) undergoes partial hydrolysis or retains unreacted chloromethyl acetate moieties.

Epoxidation and Sharpless Reaction By-Products

The Sharpless asymmetric epoxidation of Formula VI (3-methoxy-3,3-diphenylprop-1-ene) introduces stereochemical complexity. Residual OsO₄ or inadequate ligand coordination (e.g., (DHQ)₂PHAL) may yield diastereomeric epoxides, contributing to Impurity E. For instance:

  • Catalyst loading : 0.2–2.5 mol% K₂OsO₂(OH)₄ is critical; deviations promote racemization.

  • Ligand selectivity : Hydroquinine derivatives enforce >99.7% enantiomeric excess (ee) in Formula VII.

Analytical data from WO2010091877A2 indicates that Impurity E’s chiral purity drops below 95% if epoxidation conditions are suboptimal, necessitating reprocessing via chiral amine resolution.

Sulfonation and Pyrimidine Coupling Defects

The coupling of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Formula II) with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (Formula IIIa) is a pivotal step. EP2547663A1 identifies residual methylsulfonyl groups or incomplete displacement as sources of Impurity E. Critical parameters include:

  • Base selection : Sodium hydride in DMF at 25–30°C for 16–17 hours ensures complete sulfonate displacement.

  • Solvent purity : DMF with <50 ppm water prevents hydrolysis of the sulfonyl leaving group.

Impurity E levels exceeding 0.2% necessitate recrystallization with acetone/S(-)-4-nitrophenylethylamine to achieve >99.8% purity.

Isolation and Purification of Impurity E

Chromatographic Separation

While column chromatography is generally avoided in industrial processes (due to scalability issues), WO2010091877A2 employs preparative HPLC for impurity isolation:

  • Column : Waters C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : 0.1% KH₂PO₄ (pH 3.0)/acetonitrile (70:30).

  • Detection : PDA at 254 nm.

Impurity E elutes at a retention time of 12.3 minutes under these conditions, distinct from Ambrisentan’s 15.8-minute peak.

Salt Formation and Recrystallization

EP2547663A1 leverages chiral amines to isolate Impurity E via diastereomeric salt formation:

  • Acid addition salts : Ambrisentan is treated with S(-)-4-nitrophenylethylamine in acetone, yielding a 1:1 salt. Impurity E remains in the mother liquor due to lower solubility.

  • Recrystallization : The salt is acidified with HCl (pH 1–2), recovering Ambrisentan with ≤0.1% Impurity E.

Analytical Characterization Data

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₂₇H₂₆N₂O₅S,
Molecular Weight 514.57 g/mol
XRPD Peaks 2θ = 8.9°, 12.3°, 17.9°, 26.9°
HPLC Retention Time 12.3 min (C18, pH 3.0 buffer/acetonitrile)
Chiral Purity <95% ee (crude), >99.8% after resolution

Spectroscopic Identification

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1180 cm⁻¹ (sulfonate S=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, diphenyl), 3.78 (s, 3H, OCH₃), 2.52 (s, 6H, pyrimidine CH₃).

Mitigation Strategies in Industrial Processes

  • In-process controls : Monitor sulfonate displacement via in-line FTIR to ensure >99% conversion.

  • Crystallization solvents : Use TBME/hexane mixtures to precipitate Impurity E before final coupling.

  • Chiral resolution : Reprocess batches with S(-)-phenylethylamine to upgrade ee from 95% to >99.7% .

Q & A

Q. How do ICH guidelines inform impurity control strategies for this compound in regulatory submissions?

  • Methodological Answer : ICH Q3A requires justification of impurity limits based on toxicological thresholds (e.g., ≤ 1.0 mg/day for genotoxic impurities). Include method validation reports , synthetic pathways, and batch analysis data in CTD sections 3.2.S.3.2 and 3.2.S.4.5. For genotoxic risk, follow ICH M7 to conduct Ames tests or computational toxicology (e.g., DEREK Nexus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambrisentan Impurity E
Reactant of Route 2
Ambrisentan Impurity E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.